molecular formula C20H18N2O6S B2393908 [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate CAS No. 877637-10-0

[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate

Cat. No.: B2393908
CAS No.: 877637-10-0
M. Wt: 414.43
InChI Key: YRRSHHBIPMVNFO-UHFFFAOYSA-N
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Description

[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate is a useful research compound. Its molecular formula is C20H18N2O6S and its molecular weight is 414.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are important heterocycles in pharmaceutical chemistry due to their antibacterial, fungicidal activities, and potential as neuropeptide S receptor antagonists and antiallergic properties, has been proposed. This method involves refluxing an equimolar mixture of reagents in acetic acid, yielding chromatographically pure materials in varying yields (Osyanin et al., 2014).

  • Sequential[3,3]Sigmatropic rearrangement techniques have been applied to synthesize 4-methyl-3-(2′-hydroxyphenyl) pyrano[3,2-c][1]-benzopyran-5(4H)-one derivatives, showcasing a method for creating phenolic products that are characterized by their acetate derivatives. This method highlights the intricate chemical transformations possible with pyran-based compounds (Majumdar et al., 1993).

  • Research into the reaction of acetylenecarboxylic acid with amines has led to the formation of unique compounds like alkyl isoxanthopterinacetates possessing imine structures. This work underscores the diversity of chemical reactions achievable with pyrimidine derivatives and their potential for generating novel compounds with unique properties (Iwanami, 1971).

Potential Applications in Drug Discovery

  • The synthesis of novel compounds such as 1-(Pyrimidin-4-yl)pyrazol-5(4H)-one derivatives and their specificity in reactions like the Knoevenagel reaction, highlights the potential of pyrimidine derivatives in the development of new therapeutic agents. These compounds' ability to react with aromatic aldehydes to yield diverse products suggests their versatility in drug synthesis and design (Erkin & Krutikov, 2011).

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-13-7-8-21-20(22-13)29-12-14-9-15(23)18(10-26-14)28-19(24)11-27-17-6-4-3-5-16(17)25-2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRSHHBIPMVNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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